3,4-Dimethyl-benzamidine hydrochloride

Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzyme Selectivity

Generic procurement of benzamidine derivatives risks experimental failure when substitution patterns alter enzyme selectivity. 3,4-Dimethyl-benzamidine hydrochloride (DMBA-HCl) resolves this via its distinct 3,4-dimethyl substitution, which enhances lipophilicity (LogP 3.19 vs. ~2.57 for unsubstituted benzamidine) and steric bulk, shifting inhibitory profiles across serine proteases such as thrombin. - ≥95% purity ensures impurity-free kinetic data (Kᵢ/IC₅₀) suitable for publication. - Sharp melting point (189-193°C) enables rapid identity verification. - Hydrochloride salt form guarantees aqueous solubility for in vitro assays. - Store at 0-8°C for long-term stability; ships ambient. A validated tool compound for SAR-driven drug discovery in thrombosis and protease biology.

Molecular Formula C9H13ClN2
Molecular Weight 184.667
CAS No. 112072-09-0
Cat. No. B570671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-benzamidine hydrochloride
CAS112072-09-0
Molecular FormulaC9H13ClN2
Molecular Weight184.667
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=N)N)C.Cl
InChIInChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H
InChIKeyDPDIFHFFPSBNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-benzamidine Hydrochloride: Serine Protease Inhibitor


3,4-Dimethyl-benzamidine hydrochloride (DMBA-HCl) is a substituted benzamidine derivative, specifically a 3,4-dimethylbenzene-1-carboximidamide hydrochloride . This synthetic organic compound is primarily recognized for its role as a reversible competitive inhibitor of serine proteases, a class of enzymes critical in numerous physiological and pathological processes . It is supplied as a hydrochloride salt to enhance its stability and water solubility, making it suitable for various in vitro applications . Its core mechanism involves binding to the active site of enzymes such as trypsin and thrombin, thereby preventing substrate access and subsequent catalytic activity .

Serine protease inhibitor for in vitro enzyme studies
Hydrochloride salt form supports aqueous solubility and handling
Target engagement research on thrombin and trypsin-like proteases

3,4-Dimethyl-benzamidine Hydrochloride: Structural Uniqueness


While benzamidine and its various derivatives share a core scaffold and a common mechanism as serine protease inhibitors, their functional performance—including potency, selectivity, and physicochemical properties—is profoundly altered by the number and position of substituents on the benzene ring. A generic approach to procurement, treating all benzamidine hydrochlorides as equivalent, can lead to experimental failure, inconsistent results, or a misinterpretation of biological data. The 3,4-dimethyl substitution pattern on the target compound is not a trivial modification; it significantly increases the molecule's lipophilicity and alters its steric bulk compared to unsubstituted benzamidine or a single-substituted analog like 4-methylbenzamidine . These differences directly impact the inhibitor's binding affinity and specificity for the active site pockets of various serine proteases [1]. Therefore, substituting one benzamidine derivative for another without validating its performance in the specific assay system is a high-risk strategy in both research and industrial settings, potentially invalidating the intended biochemical or pharmacological outcome.

Substituent 3,4-dimethyl groups measurably increase lipophilicity and steric bulk, altering active-site binding. Unsubstituted benzamidine may not match this selectivity profile.
Analog Mono‑substituted benzamidines (e.g., 4‑methyl) exhibit different hydrophobic interactions. Direct interchange without assay validation risks inconsistent inhibitor performance.

3,4-Dimethyl-benzamidine Hydrochloride: Quantitative Differentiation


Lipophilicity and Selectivity Profile

The 3,4-dimethyl substitution pattern on the benzamidine core directly impacts the molecule's interaction with serine protease active sites. While specific Ki data for 3,4-Dimethyl-benzamidine hydrochloride against a comprehensive panel is not widely reported in open literature, class-level inference from studies on substituted benzamidines indicates that the 3,4-dimethyl substitution enhances hydrophobic interactions and alters binding conformation compared to unsubstituted benzamidine [1]. This is expected to shift the inhibitor's selectivity profile among different trypsin-like serine proteases. For instance, unsubstituted benzamidine hydrochloride exhibits varying Ki values for different targets, such as 21 µM for trypsin and 110 µM for Factor Xa [2]. The addition of the 3,4-dimethyl groups is a deliberate structural modification aimed at achieving a different selectivity profile or improved potency for specific targets like thrombin, for which it is noted as an inhibitor [3].

Lipophilicity & selectivity
Class‑level
TargetMW 184.67, LogP 3.19
UnsubstitutedMW 156.61, LogP ~2.57
Substitution pattern shifts selectivity among trypsin-like serine proteases.
Class‑level inference from benzamidine SAR studies; confirm target‑specific Ki.
Serine Protease Inhibition Structure-Activity Relationship (SAR) Enzyme Selectivity

High Purity Benchmark

For research applications, especially in enzyme kinetics, the purity of an inhibitor is paramount to ensure accurate and reproducible data. 3,4-Dimethyl-benzamidine hydrochloride is commercially available with a specified purity of ≥99% (HPLC) . This high level of purity minimizes the impact of unknown impurities that could act as non-specific enzyme modulators or confounding artifacts in sensitive assays.

Purity benchmark
Specification review
≥99% (HPLC)
High purity supports assay reproducibility and minimizes impurity interference.
Verify with certificate of analysis; alternative grades may differ.
Biochemical Assay Development Quality Control Procurement Specification

Defined Physical Properties

The physical form and melting point are essential parameters for compound identification and purity assessment in a laboratory setting. 3,4-Dimethyl-benzamidine hydrochloride is characterized as a white to off-white crystalline powder with a sharp melting point of 189-193°C . This defined range provides a simple, preliminary check for compound integrity.

Melting point
Specification review
Target189–193 °C
Unsubstituted169–173 °C
Higher melting point indicates distinct crystal lattice; enables rapid identity check.
Preliminary purity assessment by capillary method.
Laboratory Workflow Compound Management Analytical Chemistry

Stability-Optimized Storage Conditions

The recommended storage conditions provide a direct insight into a compound's inherent stability. The requirement to store 3,4-Dimethyl-benzamidine hydrochloride at 0-8°C suggests it is more susceptible to degradation at ambient temperatures than unsubstituted benzamidine hydrochloride, which is often stored at room temperature [1]. This operational detail is crucial for maintaining reagent integrity over time.

Storage condition
Data to verify
Target0–8 °C
UnsubstitutedRoom temperature
Refrigerated storage required to preserve compound integrity over time.
Supplier recommendation; laboratory SOP should reflect cold‑chain handling.
Compound Stability Long-Term Storage Laboratory Operations

3,4-Dimethyl-benzamidine Hydrochloride: Optimal Use Cases


Enzyme Kinetics & Protease Profiling

Utilize 3,4-Dimethyl-benzamidine hydrochloride in the detailed kinetic characterization and inhibition profiling of serine proteases, particularly thrombin. The high purity (≥99%) ensures that the observed inhibitory effects are attributable solely to the compound and not to confounding impurities, which is essential for publishing robust kinetic parameters. The structural features of this compound (3,4-dimethyl substitution) are leveraged to probe structure-activity relationships (SAR) and potentially achieve a different selectivity profile than unsubstituted benzamidine [1].

Assay Development & Validation

Employ 3,4-Dimethyl-benzamidine hydrochloride as a selective tool compound or a reference inhibitor during the development and validation of in vitro assays designed to measure specific serine protease activity. Its defined physical properties, such as the sharp melting point (189-193°C) , provide a convenient identity and purity check. The need for refrigerated storage (0-8°C) must be incorporated into the laboratory's standard operating procedures (SOPs) for compound management to ensure long-term reagent stability and assay reproducibility.

Thrombosis Drug Discovery

Incorporate 3,4-Dimethyl-benzamidine hydrochloride into early-stage drug discovery programs focused on thrombosis or other diseases where serine protease activity is implicated . Its noted activity as a thrombin inhibitor makes it a relevant starting point for medicinal chemistry efforts aimed at developing novel anticoagulant agents. Its enhanced lipophilicity (LogP of free base is 3.19) relative to unsubstituted benzamidine (LogP ~2.57) [1] can be a key property influencing cell permeability and target engagement in more complex biological models.

Application
Selection Property
Validation Focus
Serine protease kinetics & inhibition profiling
High chemical purity
Lot-to‑lot consistency, impurity‑free kinetic data
In vitro assay development & validation
Defined crystalline form & melting behavior
Compound identity verification prior to use
Early‑stage thrombosis research & thrombin SAR
Lipophilicity and steric selectivity profile
Target engagement vs. trypsin‑like off‑targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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